molecular formula C23H24FN3O3 B12715895 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo- CAS No. 164662-45-7

3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-

Cat. No.: B12715895
CAS No.: 164662-45-7
M. Wt: 409.5 g/mol
InChI Key: NKLUTHUACREKSY-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo- is a synthetic organic compound belonging to the quinolone class of chemicals. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo- typically involves multi-step organic reactions. Common synthetic routes include:

    Cyclization Reactions: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline core.

    Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using fluorinating agents such as Selectfluor.

    Piperazine Substitution: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Carboxylation: The carboxylic acid group is often introduced via carboxylation reactions using carbon dioxide or related reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically affecting the piperazine ring or the quinoline core.

    Reduction: Reduction reactions may target the carbonyl group, converting it to a hydroxyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline ring and the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Biologically, it may exhibit antibacterial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, including antibacterial and anticancer activities.

Industry

Industrially, it may be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound likely involves interaction with bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication. By inhibiting these enzymes, the compound can prevent bacterial cell division and growth.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone with a similar structure but different substituents.

    Levofloxacin: A fluoroquinolone with a different stereochemistry.

    Norfloxacin: A quinolone with a different substitution pattern.

Uniqueness

What sets 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo- apart is its unique combination of substituents, which may confer distinct biological activities and pharmacokinetic properties.

Properties

CAS No.

164662-45-7

Molecular Formula

C23H24FN3O3

Molecular Weight

409.5 g/mol

IUPAC Name

7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-1-(2-methylphenyl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C23H24FN3O3/c1-13-6-4-5-7-19(13)27-12-17(23(29)30)22(28)16-8-18(24)21(9-20(16)27)26-10-14(2)25-15(3)11-26/h4-9,12,14-15,25H,10-11H2,1-3H3,(H,29,30)

InChI Key

NKLUTHUACREKSY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=CC=C4C)F

Origin of Product

United States

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